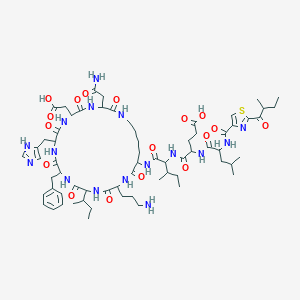
Bacitracin F
概要
説明
Bacitracin is a cyclic peptide antibiotic first isolated from Bacillus licheniformis in 1945, known for its ability to inhibit bacterial cell wall synthesis . Bacitracin F, a specific analog within the bacitracin family, has been studied for its unique properties and its role in various biochemical processes. It is part of a mixture of at least 22 structurally related peptides, each with varying degrees of activity .
Synthesis Analysis
Synthetic studies have been conducted to replicate the structure of this compound. An optical active 2-(2-methylbutyryl)thiazole-4-carboxylic acid, a component derived from this compound, was synthesized starting from L-isoleucine. This synthesis led to the creation of a peptide derivative that closely resembles the N-terminal tetrapeptide of this compound . Further synthetic efforts have produced peptide fragments corresponding to parts of this compound, such as the branched part and the macrocyclic part of the cycloheptapeptide formula .
Molecular Structure Analysis
The molecular details of this compound's target recognition have been elucidated through high-resolution crystal structures. These structures reveal how this compound, in conjunction with metal ions like zinc, can envelope the pyrophosphate group of its target ligands, such as undecaprenyl-pyrophosphate. This sequestration is a unique mode of recognition for lipid pyrophosphates and provides insights into the antibiotic's function within bacterial membranes .
Chemical Reactions Analysis
This compound has been shown to inhibit the reductive activity of protein disulfide isomerase (PDI) by forming disulfide bonds with free cysteines in the substrate-binding domain of PDI. This interaction suggests a direct chemical reaction between this compound and its target proteins . Additionally, bacitracin has been examined for its catalytic activity in the hydrolysis of aryl esters, where it acts less effectively than imidazole but demonstrates a stereoselective preference .
Physical and Chemical Properties Analysis
This compound, like other bacitracin analogs, requires divalent metal ions for its biological activity and can bind several transition metal ions. The coordination chemistry of its metal complexes is crucial for its function as an antibiotic . Bacitracin also inhibits the biosynthesis of peptidoglycan in bacterial cell walls by interfering with the dephosphorylation of lipid pyrophosphate intermediates . It has been found to inhibit the biosynthesis of sterols in animal cells, suggesting a potential mechanism for its toxicity .
科学的研究の応用
Inhibition of Protein Disulfide Isomerase
Bacitracin F, a variant of bacitracin, has been identified as an inhibitor of protein disulfide isomerase (PDI). This enzyme plays a significant role in protein folding, and its inhibition by this compound impacts various molecular pathways. Research has shown that this compound forms a disulfide bond with free cysteines in the substrate-binding domain of PDI, thereby inhibiting its reductive activity. This mechanism of action was confirmed using an insulin aggregation assay and MALDI-TOF/TOF MS analysis, which demonstrated a direct interaction between this compound and PDI (Dickerhof et al., 2011).
Photooxidation in Aquatic Environments
The environmental fate of bacitracin, including this compound, has been studied in aquatic environments. Photochemical transformation is a significant aspect of its environmental behavior. This compound undergoes photooxidation, and this process is influenced by factors like singlet oxygen and the presence of metal ions such as zinc. High-resolution mass spectrometry studies have provided insights into the degradation kinetics of this compound in water, revealing the complex interaction between the antibiotic and environmental factors (Lundeen et al., 2016).
Structure-Activity Relationship and Metal Binding
This compound's structure-activity relationship has been a subject of interest, particularly its interaction with metal ions. It is a metallopeptide antibiotic requiring divalent metal ions for its biological activity. Studies using NMR and other techniques have explored the binding properties of this compound with various metal ions, providing insights into its mode of action as an antibiotic and the structural basis for its activity (Ming & Epperson, 2002), (Epperson & Ming, 2000).
作用機序
Target of Action
Bacitracin F, like other bacitracins, primarily targets Gram-positive bacteria . The primary target of this compound is the bacterial cell wall . It specifically binds to a molecule called bactoprenol , which plays a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
This compound inhibits bacterial cell wall synthesis by preventing the transfer of mucopeptides into the growing cell wall . It binds to bactoprenol after it inserts the peptidoglycan monomer it is transporting into the growing cell wall . This binding subsequently prevents the dephosphorylation of bactoprenol , thereby disrupting the cell wall synthesis process and leading to bacterial cell death .
Biochemical Pathways
The action of this compound affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By binding to bactoprenol and preventing its dephosphorylation, this compound disrupts the normal function of this pathway, leading to the inability of the bacteria to maintain their cell wall structure . This results in the loss of cell wall integrity and eventually, bacterial cell death .
Pharmacokinetics
This compound, when used topically, has poor absorption from mucous membranes and intact or denuded skin . This limits its systemic exposure and reduces the risk of systemic toxicity. It is nephrotoxic when given intramuscularly and may lead to renal failure .
Result of Action
The primary result of this compound’s action is the death of the targeted bacterial cells . By disrupting the synthesis of the bacterial cell wall, this compound causes the bacteria to lose their structural integrity, leading to cell lysis and death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of this compound . Additionally, the presence of other antibiotics can have a synergistic or antagonistic effect on the action of this compound
Safety and Hazards
将来の方向性
There is a growing interest in re-evaluating previously disregarded natural products using modern techniques that have been successful in revealing new insights in the antibacterial mechanisms that underpin these compounds . Future work will focus on optimizing the lead compounds identified in the study .
生化学分析
Cellular Effects
Bacitracin F has effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial growth
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It is known to exert its effects through binding interactions with biomolecules and changes in gene expression
特性
IUPAC Name |
5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(2-methylbutanoyl)-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H98N16O17S/c1-9-35(6)52(82-58(92)42(22-23-50(84)85)73-59(93)43(26-34(4)5)75-63(97)48-32-100-66(80-48)54(88)37(8)11-3)64(98)74-40-20-15-16-25-70-55(89)46(29-49(68)83)77-62(96)47(30-51(86)87)78-61(95)45(28-39-31-69-33-71-39)76-60(94)44(27-38-18-13-12-14-19-38)79-65(99)53(36(7)10-2)81-57(91)41(21-17-24-67)72-56(40)90/h12-14,18-19,31-37,40-47,52-53H,9-11,15-17,20-30,67H2,1-8H3,(H2,68,83)(H,69,71)(H,70,89)(H,72,90)(H,73,93)(H,74,98)(H,75,97)(H,76,94)(H,77,96)(H,78,95)(H,79,99)(H,81,91)(H,82,92)(H,84,85)(H,86,87) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLQHQCOKGKLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2=CSC(=N2)C(=O)C(C)CC)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H98N16O17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22601-63-4 | |
| Record name | Bacitracin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022601634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural difference between Bacitracin A and Bacitracin F?
A: this compound is an oxidation product of Bacitracin A. While both share a similar peptide structure, the key difference lies in the thiazoline ring. In Bacitracin A, this ring remains unoxidized, whereas in this compound, it undergoes oxidation to form a thiazole ring. [, ]
Q2: Does this compound share the same biological activity as Bacitracin A?
A: No, this compound is considered biologically inactive, unlike Bacitracin A, which exhibits potent antibacterial activity. [, ]
Q3: Does this compound play a role in the biosynthesis of thiamine?
A: While this compound itself is not directly involved in thiamine biosynthesis, its thiazole ring structure provides valuable insights. The presence of similar thiazole structures in thiamine and other antibiotics like micrococcin P and bottromycin suggests a shared biosynthetic pathway involving cysteine peptides undergoing cyclization and dehydrogenation. [, ]
Q4: Can this compound be separated from other Bacitracin components, and what analytical techniques are used for its identification and characterization?
A4: Yes, various techniques can separate and characterize this compound. These include:
- Paper chromatography: A traditional method for separating Bacitracin A and F based on their differential migration on a paper matrix. [, ]
- Isoelectric focusing in gel: Separates molecules based on their isoelectric point (pI), offering a way to isolate this compound. []
- High-Performance Liquid Chromatography (HPLC): Provides efficient separation of Bacitracin components, including this compound, based on their different affinities for the stationary and mobile phases. [, , ]
- Mass Spectrometry (MS): Coupled with separation techniques like HPLC (LC/MS), MS helps identify and characterize Bacitracin components based on their mass-to-charge ratio, revealing structural details of different analogs. Techniques like Frit-FAB LC/MS and Electrospray Ionization Ion Trap Tandem Mass Spectrometry (LC/ESI-IT-MS/MS) have been particularly helpful in analyzing this compound and other related components. [, ]
Q5: What is the significance of the different Bacitracin B components identified in commercial Bacitracin samples?
A: Analysis of commercial Bacitracin using LC/ESI-IT-MS/MS revealed the presence of multiple Bacitracin B components, each with single amino acid substitutions compared to Bacitracin A. These findings highlight the structural diversity within the Bacitracin complex and suggest potential variations in biological activity among these minor components. []
Q6: Has the degradation of Bacitracin been studied, and is this compound a product of this degradation?
A: Yes, studies using Frit-FAB LC/MS have demonstrated that this compound can form as a degradation product of Bacitracin A. This degradation process likely involves the oxidation of the thiazoline ring in Bacitracin A to the thiazole ring found in this compound. The study also identified several other minor components related to both Bacitracin A and F, suggesting a common degradation pathway. []
Q7: Are there attempts to stabilize Bacitracin against degradation?
A: Research has investigated the use of metallic ions like zinc to enhance the stability of autoclaved Bacitracin. This approach aims to minimize degradation and preserve the antibiotic activity of Bacitracin preparations. []
Q8: Are there any known applications of this compound, despite its lack of direct antimicrobial activity?
A: Research suggests that this compound might influence the elimination of Substance P, a neuropeptide involved in pain signaling. While the exact mechanism requires further investigation, this finding points towards a potential role for this compound in modulating physiological processes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



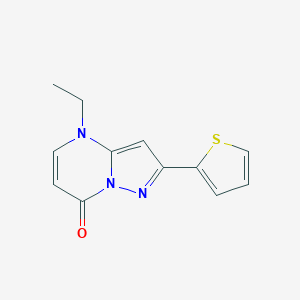
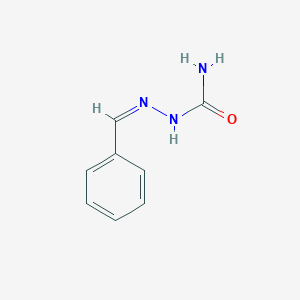
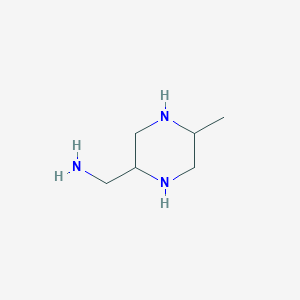
![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)


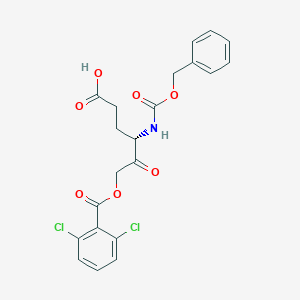

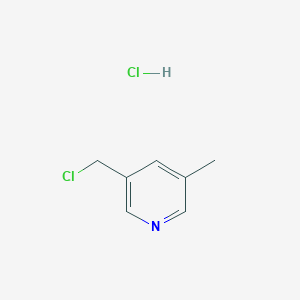
![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)


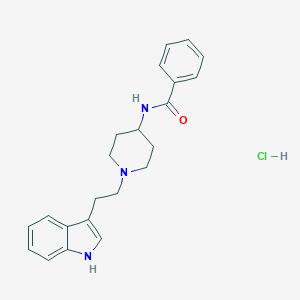
![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)